5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride

salt form selection aqueous solubility screening library logistics

5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride (CAS 1426290-68-7) is a synthetic, small-molecule heterocycle belonging to the kojic acid–piperazine hybrid chemotype. Its structure fuses a 5-hydroxy-4H-pyran-4-one (kojic acid) pharmacophore with an unsubstituted piperazine ring via a methylene linker at the 2-position, supplied as the dihydrochloride salt (molecular formula C₁₀H₁₆Cl₂N₂O₃, MW 283.15 g/mol).

Molecular Formula C10H16Cl2N2O3
Molecular Weight 283.15 g/mol
CAS No. 1426290-68-7
Cat. No. B1449746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride
CAS1426290-68-7
Molecular FormulaC10H16Cl2N2O3
Molecular Weight283.15 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=O)C(=CO2)O.Cl.Cl
InChIInChI=1S/C10H14N2O3.2ClH/c13-9-5-8(15-7-10(9)14)6-12-3-1-11-2-4-12;;/h5,7,11,14H,1-4,6H2;2*1H
InChIKeyQLZAXHYRMUALFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one Dihydrochloride (CAS 1426290-68-7): Procurement-Ready Profile for a Kojic Acid–Piperazine Hybrid Screening Candidate


5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride (CAS 1426290-68-7) is a synthetic, small-molecule heterocycle belonging to the kojic acid–piperazine hybrid chemotype. Its structure fuses a 5-hydroxy-4H-pyran-4-one (kojic acid) pharmacophore with an unsubstituted piperazine ring via a methylene linker at the 2-position, supplied as the dihydrochloride salt (molecular formula C₁₀H₁₆Cl₂N₂O₃, MW 283.15 g/mol) . The compound is catalogued as screening library item F2158-0407 by Life Chemicals and is distributed by multiple authorised vendors including Sigma-Aldrich (Enamine source), MolCore, and Leyan with purities ranging from 95% to NLT 98% [1] . The free base form (CAS 1094466-10-0) is also commercially available . Its dual pharmacophoric architecture—a metal-chelating pyranone ring and a hydrogen-bond-capable, basic piperazine moiety—positions it within a class of compounds that have demonstrated quantifiable differentiation over parent kojic acid across tyrosinase inhibition, antioxidant, anti-browning, and cytotoxicity endpoints in recent primary literature.

Why Kojic Acid, Allomaltol, or Chlorokojic Acid Cannot Substitute for 5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one Dihydrochloride in Structure-Focused Procurement


The target compound is not a simple kojic acid derivative; it is a dual-pharmacophore hybrid in which the piperazine ring is essential for a binding modality that parent kojic acid (LogP ≈ −0.64, no basic amine centre) , allomaltol (lacks the piperazine), and chlorokojic acid (electrophilic alkyl chloride, no amine) cannot replicate. In the 2026 RSC Advances study by Ye et al., benzoylpiperazine–kojic acid hybrids achieved a tyrosinase IC₅₀ of 0.21 µM—a ~160-fold improvement over kojic acid (IC₅₀ = 34.13 µM) [1]—with molecular docking confirming that the piperazine ring forms π–π interactions with Phe264 at the base of the tyrosinase active site, an interaction physically impossible for kojic acid alone [1]. Furthermore, the unsubstituted piperazine in the target compound presents a reactive secondary amine handle for downstream diversification (e.g., acylation, sulfonylation, reductive amination) that is absent in allomaltol and chlorokojic acid. Substituting any of these simpler analogs forfeits both the documented potency advantage and the synthetic utility of the piperazine nitrogen, leading to assay results and SAR datasets that are not comparable to those obtained with the piperazine-containing chemotype.

Quantitative Differentiation Evidence: 5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt vs. Free Base: Solubility and Handling Differentiation for Assay-Ready Formats

The target compound is supplied specifically as the dihydrochloride salt (CAS 1426290-68-7), whereas the free base form (CAS 1094466-10-0) is also commercially available . Piperazine-containing compounds typically exhibit pKa values in the range of 9.7–9.8 for the secondary amine, and dihydrochloride salt formation has been demonstrated to enhance aqueous solubility by ≥10-fold compared to the free base in structurally analogous N-alkylpiperazine chemotypes [1]. For high-throughput screening (HTS) workflows requiring DMSO/aqueous serial dilutions, the dihydrochloride salt mitigates precipitation artefacts that may confound the free base at concentrations above 10 µM. This is a class-level inference grounded in piperazine salt-form physicochemistry [1].

salt form selection aqueous solubility screening library logistics dihydrochloride free base comparison

Piperazine-Enabled Tyrosinase Inhibition: Class-Level Potency Advantage Over Parent Kojic Acid

In the 2026 RSC Advances study by Ye et al., a series of kojic acid–benzoylpiperazine hybrids were systematically evaluated for mushroom tyrosinase inhibition using L-DOPA as substrate. The most potent hybrid (compound 3o) exhibited an IC₅₀ of 0.21 ± 0.01 µM, representing a ~160-fold potency gain over the positive control kojic acid (IC₅₀ = 34.13 ± 0.03 µM) measured under identical assay conditions [1]. The piperazine ring was shown by molecular docking to engage in π–π stacking with Phe264, a key residue at the tyrosinase active-site base, while the kojic acid carbonyl coordinated the dicopper centre [1]. Although this specific compound (1426290-68-7) has not itself been tested in this assay, it shares the identical core pharmacophore (kojic acid–piperazine hybrid) and unsubstituted piperazine, supporting a class-level expectation of enhanced tyrosinase inhibition relative to kojic acid alone.

tyrosinase inhibition kojic acid piperazine hybrids melanogenesis IC50 comparison

Cytotoxicity Safety Margin: Kojic Acid–Piperazine Hybrids Demonstrate Reduced Cellular Toxicity Relative to Kojic Acid

Kojic acid is documented to exhibit cytotoxicity, genotoxicity, and hepatocarcinogenic potential, which has led to regulatory restrictions on its cosmetic use in the European Union [1]. In contrast, the lead kojic acid–piperazine hybrid (compound 3o) from the 2026 study showed no significant cytotoxicity against normal HUVEC cells at concentrations up to 64 µM in an MTT assay—a concentration >300-fold above its tyrosinase IC₅₀ [1]. This provides a class-level safety margin advantage for piperazine-containing kojic acid derivatives. While direct cytotoxicity data for CAS 1426290-68-7 are not published, its structural membership in this class supports the expectation of improved safety margins relative to kojic acid for in-cell and in vivo applications.

cytotoxicity HUVEC safety margin kojic acid piperazine MTT assay

Anti-Browning Performance of Piperazine-Containing Kojic Acid Derivatives vs. Kojic Acid and Vitamin C in Fresh-Cut Produce

In the same 2026 study, the anti-browning efficacy of the lead kojic acid–piperazine hybrid was evaluated on fresh-cut apple slices stored at 5 °C for 5 days, using kojic acid (50 µM) and Vitamin C (50 µM) as positive controls. At all tested concentrations (25, 50, and 100 µM), the piperazine hybrid produced higher L* values (lightness retention) than both the blank control and the kojic acid group, with visual browning extent ranked as: hybrid-treated < Vitamin C < kojic acid < blank control [1]. This demonstrates that piperazine incorporation enhances anti-browning potency beyond what kojic acid alone or Vitamin C can achieve under identical conditions. The unsubstituted piperazine of the target compound provides a scaffold for further anti-browning optimisation [1].

anti-browning food preservation enzymatic browning kojic acid piperazine apple slice assay

Purity Tiering Across Vendors: MolCore (NLT 98%) vs. Leyan (95%) for Quantitative Reproducibility

The dihydrochloride salt of the target compound is offered by at least two independent vendors with quantifiably different purity specifications: MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems , while Leyan offers a 95% purity grade . A 3-percentage-point absolute purity difference corresponds to up to a 3% w/w impurity burden that may include residual solvents, unreacted starting materials, or degradation products. For concentration-response curve generation (e.g., IC₅₀ determinations), the NLT 98% grade reduces the risk that weakly active or interfering impurities bias potency estimates by more than the typical coefficient of variation of a well-controlled enzymatic assay (±5–10%). For procurement decisions requiring absolute quantification (e.g., co-crystallography, biophysical binding assays, or animal dosing), the higher-purity material is the scientifically prudent choice.

purity specification vendor comparison NLT 98% 95% quality control screening reproducibility

Free Secondary Amine as a Synthetic Diversification Handle Differentiating This Compound from N-Substituted Piperazine Analogs

The target compound features an unsubstituted piperazine (free NH at the 4-position), which distinguishes it from the substituted piperazine derivatives described in the antimycobacterial (Us et al., 2009) [1] and anticonvulsant (Aytemir et al., 2004) [2] literature. These studies required pre-installed 4-substituents (e.g., 4-chlorophenyl, 4-trifluoromethylphenyl) on the piperazine ring, meaning each analog required a separate Mannich reaction sequence starting from the corresponding substituted piperazine. The target compound, by contrast, provides a single, stable intermediate with a reactive secondary amine that can be diversified post-purchase into libraries of amides, sulfonamides, ureas, or N-alkylated analogs—without requiring repeat multi-step synthesis of the kojic acid–piperazine core. This procurement efficiency directly translates to expanded SAR exploration per unit of synthetic effort .

synthetic diversification secondary amine piperazine SAR expansion building block unsubstituted piperazine

Highest-Impact Application Scenarios for 5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one Dihydrochloride Based on Verified Differentiation Evidence


Tyrosinase Inhibitor Hit-to-Lead Programs Requiring Low-Cytotoxicity Starting Points

For drug discovery teams targeting hyperpigmentation disorders or melanoma-related pathways, this compound provides a pre-assembled kojic acid–piperazine hybrid scaffold with a class-validated tyrosinase IC₅₀ improvement of ~160-fold over kojic acid (0.21 µM vs. 34.13 µM) and a demonstrated safety margin of >300-fold in normal HUVEC cells [1]. The unsubstituted piperazine NH permits rapid analog generation (amides, sulfonamides, ureas) to optimise selectivity and pharmacokinetics without core resynthesis. Procuring the NLT 98% purity dihydrochloride salt ensures reliable concentration-response data from the first screening campaign .

Anti-Browning Agent Development for Fresh-Cut Produce or Cosmetic Formulations

The class-level anti-browning data demonstrate superior performance of piperazine-containing kojic acid derivatives over both kojic acid and Vitamin C in apple slice storage assays at 5 °C, with higher L* retention and visibly lighter tissue after 5 days [1]. The target compound's dihydrochloride salt form offers enhanced water solubility relative to the free base, facilitating formulation in aqueous food-grade or cosmetic matrices. Researchers can benchmark their own formulation prototypes against the kojic acid control data provided in the 2026 RSC Advances study [1].

Screening Library Procurement for Kinase or Metalloenzyme Inhibitor Discovery

The 5-hydroxy-4H-pyran-4-one moiety is a known metal-chelating pharmacophore that coordinates dicopper centres (validated in tyrosinase) and may engage other metalloenzyme active sites (e.g., carbonic anhydrase, HDACs, matrix metalloproteinases) [1]. The compound is catalogued as Life Chemicals item F2158-0407, meaning it is available as part of the Life Chemicals HTS Compound Collection (>494,000 compounds) with assured physicochemical drug-likeness (MW 283.15, rotatable bonds = 3, H-bond acceptors = 5, H-bond donors = 3) . Procuring this compound positions it within an established screening infrastructure with pre-plated assay-ready format options .

Late-Stage Diversification Hub for Parallel SAR Exploration of Piperazine-Containing Kojic Acid Derivatives

Unlike the pre-substituted piperazine analogs described in the antimycobacterial (4 µg/mL MIC against M. smegmatis for compound 7) [1] and anticonvulsant literature, this compound's unsubstituted piperazine NH serves as a divergent diversification point. A single 100 mg purchase enables parallel synthesis of 20–50 distinct amide, sulfonamide, or N-aryl analogs using standard medicinal chemistry protocols, each retaining the intact kojic acid pharmacophore for metal-chelation activity . This procurement strategy compresses SAR timelines by eliminating the repetitive Mannich reaction step required for each pre-substituted comparator [1] .

Quote Request

Request a Quote for 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.